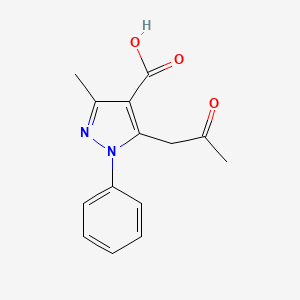

3-methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid" is a derivative of pyrazole-4-carboxylic acid, which is a class of compounds known for their biological importance. Pyrazole derivatives have been extensively studied due to their potential pharmacological properties and their use in various chemical reactions .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves cyclocondensation reactions. For instance, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the corresponding acid . Similarly, other derivatives, such as 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid, are synthesized through ester condensation, cyclization, and hydrolysis from diethyl oxalate and 2-pentanone . These methods demonstrate the versatility of pyrazole synthesis, which can be adapted to introduce various substituents onto the pyrazole core.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . The crystal structures can be stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking interactions . Density functional theory (DFT) calculations, including HOMO-LUMO energy levels and time-dependent TD-DFT methods, are used to study the electronic transitions within the molecules .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions. For example, alkylation and nitration reactions have been reported for triazole analogs, which can yield different products depending on the reactant ratios and conditions . Cyclocondensation reactions are also common for synthesizing new pyrazole derivatives, as seen in the synthesis of 1-(3-aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The small energy gap between the frontier molecular orbitals suggests potential nonlinear optical activity . Theoretical calculations, such as HOMO/LUMO, MEP, Hirshfeld surface, and Mulliken population analysis, are used to predict properties and compare them with experimental data . The antioxidant properties of these compounds can be evaluated through in vitro methods like DPPH and hydroxyl radical scavenging methods .

Wissenschaftliche Forschungsanwendungen

Structural and Spectral Investigations

Research has been conducted on the structural and spectral properties of pyrazole-4-carboxylic acid derivatives, which are biologically significant. These studies involve experimental and theoretical approaches to understand the molecular structure, including NMR, FT-IR spectroscopy, and density functional theory (DFT) calculations. Such investigations lay the groundwork for further applications in designing compounds with specific properties (Viveka et al., 2016).

Synthesis and Antibacterial Screening

Pyrazole derivatives have been synthesized and evaluated for their antibacterial activities. The process involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and pyruvic acid, leading to compounds that exhibit significant antibacterial properties. This highlights the potential of such derivatives in developing new antibacterial agents (Maqbool et al., 2014).

Heterocyclic Dyes and Electronic Transitions

Studies on pyrazole-3-carboxylic acid derivatives have also explored their application in the synthesis of heterocyclic dyes. By reacting with different diazo salts and aniline derivatives, researchers have produced a variety of dyes, investigating their λmax and the effects of substituents on the electronic transition within molecules. Such research is vital for the development of new materials with specific optical properties (Tao et al., 2019).

Antifungal Activity and Structure-Activity Relationships

Novel pyrazole-4-carboxylic acid amides have been synthesized and tested for antifungal activity against various phytopathogenic fungi. This work includes developing a quantitative structure-activity relationship (QSAR) model to understand the molecular features contributing to antifungal efficacy. Such studies are crucial for agricultural applications, offering potential pathways to combat fungal infections in crops (Du et al., 2015).

Eigenschaften

IUPAC Name |

3-methyl-5-(2-oxopropyl)-1-phenylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-9(17)8-12-13(14(18)19)10(2)15-16(12)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYLAXJJWDRRNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)O)CC(=O)C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351144 |

Source

|

| Record name | 3-Methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

294874-70-7 |

Source

|

| Record name | 3-Methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3'-Chloro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1300057.png)

![(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1300068.png)

![(3'-Methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1300070.png)

![4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B1300077.png)